molecular formula C17H9ClFN3O2S B253654 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide

5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide

Numéro de catalogue B253654
Poids moléculaire: 373.8 g/mol
Clé InChI: NXHKFKWHBITWFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide, also known as GSK690693, is a potent and selective inhibitor of AKT kinase. AKT is a serine/threonine protein kinase that plays a key role in cell survival, growth, and proliferation. Dysregulation of AKT signaling is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, AKT inhibitors such as GSK690693 have attracted considerable attention as potential therapeutic agents.

Mécanisme D'action

5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide inhibits AKT kinase by binding to its ATP-binding site. This prevents the phosphorylation and activation of downstream signaling molecules that are involved in cell survival and proliferation. Inhibition of AKT signaling leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, this compound has been shown to enhance the anti-tumor immune response by increasing the infiltration of immune cells into tumors.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is its high potency and selectivity for AKT kinase. This allows for the specific inhibition of AKT signaling without affecting other signaling pathways. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the development and application of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide. One direction is the investigation of its potential as a therapeutic agent for various cancers, either as a single agent or in combination with other anti-cancer agents. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders, where dysregulation of AKT signaling is implicated. Moreover, the development of more soluble analogs of this compound could improve its pharmacokinetic and pharmacodynamic properties, which could enhance its efficacy in vivo.

Méthodes De Synthèse

The synthesis of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been described in several publications. In general, the synthesis involves a multi-step process that starts with the preparation of 6-fluoro-1,3-benzothiazole-2-amine, which is then reacted with 4-chlorobenzoyl chloride to yield 5-(4-chlorophenyl)-6-fluoro-1,3-benzothiazole-2-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with 3-isoxazolecarboxamide to give this compound.

Applications De Recherche Scientifique

5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. Moreover, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C17H9ClFN3O2S

Poids moléculaire

373.8 g/mol

Nom IUPAC

5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H9ClFN3O2S/c18-10-3-1-9(2-4-10)14-8-13(22-24-14)16(23)21-17-20-12-6-5-11(19)7-15(12)25-17/h1-8H,(H,20,21,23)

Clé InChI

NXHKFKWHBITWFL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl

SMILES canonique

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.